N-Propyl-N'-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide
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Overview
Description
N-Propyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide typically involves the reaction of 5-sulfamoyl-1,3,4-thiadiazole-2-amine with propyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-Propyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-Propyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an enzyme inhibitor and has been studied for its effects on various biological pathways.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N-Propyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to changes in cellular processes and pathways, which may result in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor with a similar thiadiazole structure.
Sulfamethoxazole: An antibiotic that also contains a sulfonamide group.
Uniqueness
N-Propyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
74186-58-6 |
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Molecular Formula |
C7H11N5O4S2 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
N-propyl-N'-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide |
InChI |
InChI=1S/C7H11N5O4S2/c1-2-3-9-4(13)5(14)10-6-11-12-7(17-6)18(8,15)16/h2-3H2,1H3,(H,9,13)(H2,8,15,16)(H,10,11,14) |
InChI Key |
VEMOEZZTAOEOMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=NN=C(S1)S(=O)(=O)N |
Origin of Product |
United States |
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